molecular formula C22H16FN3O2S B2756930 2-(benzylsulfanyl)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole CAS No. 1234918-67-2

2-(benzylsulfanyl)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole

Cat. No.: B2756930
CAS No.: 1234918-67-2
M. Wt: 405.45
InChI Key: ZHMVEGOOCUDESQ-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique combination of benzylsulfanyl, fluorophenyl, and nitrophenyl groups, which may contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines in the presence of an acid catalyst.

    Introduction of the benzylsulfanyl group: This step may involve the nucleophilic substitution of a suitable benzyl halide with a thiol group.

    Attachment of the fluorophenyl and nitrophenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions using appropriate fluorinated and nitrated aromatic compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas, or iron powder with hydrochloric acid, can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

2-(benzylsulfanyl)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes involving imidazole derivatives.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The benzylsulfanyl, fluorophenyl, and nitrophenyl groups may enhance binding affinity and specificity to the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylsulfanyl)-1-phenyl-5-(3-nitrophenyl)-1H-imidazole
  • 2-(benzylsulfanyl)-1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole
  • 2-(methylsulfanyl)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole

Uniqueness

2-(benzylsulfanyl)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The combination of benzylsulfanyl and nitrophenyl groups further adds to its distinct properties.

Properties

IUPAC Name

2-benzylsulfanyl-1-(4-fluorophenyl)-5-(3-nitrophenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O2S/c23-18-9-11-19(12-10-18)25-21(17-7-4-8-20(13-17)26(27)28)14-24-22(25)29-15-16-5-2-1-3-6-16/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMVEGOOCUDESQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=C(N2C3=CC=C(C=C3)F)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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